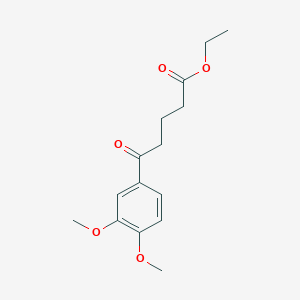

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate

Description

Properties

IUPAC Name |

ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-12(16)11-8-9-13(18-2)14(10-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSWJILZJRDXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295823 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101499-71-2 | |

| Record name | ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Esterification Approaches

The most straightforward method for synthesizing ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate involves the esterification of 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid with ethanol. This reaction typically employs sulfuric acid (H₂SO₄) as a catalyst under reflux conditions (78–80°C) for 6–8 hours . The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration.

Key Parameters:

-

Molar Ratio: A 1:5 molar ratio of acid to ethanol ensures complete conversion, minimizing unreacted starting material .

-

Catalyst Loading: 2–3% v/v H₂SO₄ optimizes reaction rate without promoting side reactions like ketone decomposition .

-

Yield: Typical yields range from 68–72%, with purity >95% after distillation .

Friedel-Crafts Acylation Strategy

An alternative route utilizes Friedel-Crafts acylation to construct the 3,4-dimethoxyphenyl ketone moiety. In this method, 3,4-dimethoxybenzene reacts with glutaric anhydride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 4 hours, followed by esterification with ethanol .

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | Prevents polysubstitution |

| AlCl₃ Equivalents | 1.2 | Maximizes acylation efficiency |

| Reaction Time | 4 hours | Balances conversion vs. side products |

This method achieves 65–70% overall yield but requires rigorous moisture control due to AlCl₃’s hygroscopic nature .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate esterification. A study demonstrated that reacting 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid with ethanol (1:6 ratio) and Amberlyst-15 catalyst at 100°C for 20 minutes under microwave conditions (300 W) increased yields to 85–88% .

Advantages:

-

Time Efficiency: 20 minutes vs. 6–8 hours in conventional heating .

-

Energy Savings: Reduced thermal decomposition of the β-keto group.

Continuous Flow Reactor Systems

Industrial-scale production often uses continuous flow reactors to enhance reproducibility. A representative protocol involves:

-

Mixing the acid and ethanol streams (1:5 molar ratio)

-

Injecting H₂SO₄ (2% v/v) as a catalyst

-

Maintaining 80°C in a tubular reactor with 15-minute residence time

Performance Metrics:

Comparative Analysis of Methods

The table below evaluates four synthesis routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Equipment Complexity |

|---|---|---|---|

| Classical Esterification | 72 | High | Low |

| Friedel-Crafts | 70 | Moderate | Moderate |

| Microwave-Assisted | 88 | Low | High |

| Continuous Flow | 98 | Very High | Very High |

Continuous flow systems excel in large-scale production, while microwave methods suit small-batch research .

Purification and Characterization

Purification Techniques:

-

Distillation: Fractional distillation under reduced pressure (0.1 mmHg, 145–150°C) isolates the ester .

-

Chromatography: Silica gel chromatography (hexane:ethyl acetate 3:1) achieves >99% purity for analytical standards .

Characterization Data:

-

IR (KBr): 1728 cm⁻¹ (ester C=O), 1674 cm⁻¹ (aryl ketone C=O) .

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 4.12 (q, 2H, OCH₂) .

Challenges and Mitigation Strategies

Common Issues:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid.

Reduction: Ethyl 5-(3,4-dimethoxyphenyl)-5-hydroxypentanoate.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate has been explored for its potential as a precursor in the synthesis of various biologically active compounds:

- Heterocyclic Scaffolds : The compound serves as a building block for synthesizing diverse heterocyclic compounds which have shown promising pharmacological activities .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in:

- Synthesis of Complex Organic Molecules : It is involved in the preparation of complex structures such as indazole derivatives and other functionalized aromatic compounds .

Photodynamic Therapy

Research indicates that derivatives of this compound may have applications in photodynamic therapy for cancer treatment. The compound's ability to absorb light at specific wavelengths makes it suitable for use in photochemical reactions aimed at targeting cancer cells.

Case Study 1: Synthesis of Heterocycles

In a study focusing on the synthesis of 5-amino-pyrazoles, this compound was used as a starting material. The resulting compounds exhibited significant biological activity against various cancer cell lines, demonstrating the compound's utility in drug development.

Case Study 2: Photodynamic Applications

A recent study highlighted the use of this compound in developing photosensitizers for photodynamic therapy. The results indicated effective cell death in targeted cancer cells upon light activation, suggesting its potential role in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

Variations in methoxy group positioning significantly alter electronic effects and biological activity:

Key Insight : The 3,4-dimethoxy configuration enhances electron-donating effects, improving interactions with biological targets like enzymes involved in inflammation .

Functional Group Modifications

Replacing methoxy with other groups alters solubility and reactivity:

| Compound Name | Functional Group | Molecular Weight (g/mol) | Key Properties/Activity |

|---|---|---|---|

| This compound | -OCH₃ | 280.3 | Balanced lipophilicity for membrane penetration |

| Ethyl 5-(3-hydroxyphenyl)-5-oxovalerate | -OH | 236.26 | Higher solubility; reduced metabolic stability |

| Ethyl 5-(3-ethoxyphenyl)-5-oxopentanoate | -OCH₂CH₃ | 294.3 | Increased steric bulk; slower enzyme kinetics |

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | -Cl | 268.73 | Higher electrophilicity; moderate cytotoxicity |

Key Insight : Hydroxy groups improve solubility but reduce stability, while halogens like chlorine enhance electrophilicity and toxicity profiles .

Ester Chain Variations

The ester group influences hydrolysis rates and bioavailability:

| Compound Name | Ester Group | Molecular Weight (g/mol) | Key Properties/Activity |

|---|---|---|---|

| This compound | Ethyl | 280.3 | Optimal balance between stability and activity |

| Mthis compound | Methyl | 252.27 | Faster hydrolysis; shorter half-life |

| Propyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | Propyl | 294.3 | Increased lipophilicity; slower renal clearance |

Key Insight : Ethyl esters are preferred for sustained release, whereas methyl esters are more reactive but less stable .

Halogenated Analogs

Halogen substitution impacts bioactivity and lipophilicity:

Key Insight : Fluorine improves blood-brain barrier penetration, while bromine enhances binding affinity to hydrophobic enzyme pockets .

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate is an organic compound classified as an ester, notable for its potential biological activities. This compound features a 3,4-dimethoxyphenyl group attached to a pentanoate moiety, which is significant for its reactivity and therapeutic potential. Research has indicated that similar compounds exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O5, with a molecular weight of approximately 252.26 g/mol. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Target Interactions

This compound is believed to interact with multiple biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Compounds with similar structures have been shown to bind with high affinity to various receptors, which may include:

- Antioxidant receptors

- Inflammatory mediators

- Cancer cell signaling pathways

Biochemical Pathways

Research indicates that the compound may modulate several biochemical pathways, leading to significant physiological responses. Potential pathways affected by this compound include:

- Antioxidant activity : Reducing oxidative stress in cells.

- Anti-inflammatory effects : Inhibiting pro-inflammatory cytokines.

- Anticancer mechanisms : Inducing apoptosis in cancer cells.

Anticancer Activity

Studies have reported that compounds structurally similar to this compound exhibit anticancer properties. For instance, research indicates that these compounds can inhibit tumor growth by inducing apoptosis in various cancer cell lines.

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Similar compounds have been shown to reduce inflammation by modulating the activity of inflammatory mediators such as TNF-alpha and IL-6.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

- Anticancer Evaluation : A study on related compounds demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .

- Anti-inflammatory Studies : In vitro assays revealed that similar esters reduced the secretion of inflammatory cytokines in macrophage cultures by up to 50% when treated at concentrations of 25 µM .

- Antimicrobial Testing : A recent investigation found that related compounds exhibited inhibitory effects on Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate, and how are yields optimized?

- Methodology : The compound is synthesized via a cross-coupling reaction using 1-bromo-3,5-dimethoxybenzene and ethyl 4-bromobutyrate in the presence of a nickel catalyst. Key parameters include:

- Reaction time : 36 hours for completion .

- Purification : Column chromatography (23% ethyl acetate in hexanes, Rf = 0.40) yields a 62% isolated product .

- Characterization : IR spectroscopy confirms ester (1724 cm⁻¹) and aryl ketone (1686 cm⁻¹) carbonyl groups; EIMS shows a molecular ion peak at m/z 254 (M⁺) .

- Optimization : Adjusting stoichiometry (e.g., excess ethyl 4-bromobutyrate) or catalyst loading may improve yield.

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at 1724 cm⁻¹, aryl ketone C=O at 1686 cm⁻¹) .

- EIMS : Confirms molecular weight via the molecular ion peak (m/z 254) .

- Chromatography : TLC (Rf = 0.40) and column chromatography ensure purity .

- Validation : Cross-referencing spectral data with synthetic intermediates (e.g., dimethoxybenzene derivatives) reduces ambiguity.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation in the synthesis?

- Variables to Test :

- Catalyst Systems : Compare nickel catalysts with palladium or copper-based alternatives for cross-coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. non-polar hexanes .

- Temperature : Elevated temperatures (e.g., 80°C) could reduce reaction time but risk decomposition.

- Troubleshooting : Monitor reaction progress via TLC and GC-MS to identify byproducts (e.g., unreacted dimethoxybenzene derivatives).

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacological potential?

- Approaches :

- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .

- ADME Studies : Use tools like SwissADME to estimate bioavailability, logP, and metabolic stability .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

- Root Cause Analysis :

- Isomerism : Check for keto-enol tautomerism affecting IR or NMR peaks.

- Crystallinity : Amorphous vs. crystalline forms (e.g., "light pink amorphous solid" ) may alter spectral profiles.

- Resolution : Use X-ray crystallography (if crystalline) or variable-temperature NMR to confirm structural consistency .

Q. What are the challenges in scaling up the synthesis while maintaining purity?

- Critical Factors :

- Chromatography Limitations : Replace column chromatography with recrystallization or distillation for large-scale purification.

- Catalyst Recovery : Implement heterogeneous catalysts to reduce metal contamination .

Q. How can researchers investigate the compound’s biological activity, given structural similarities to known bioactive molecules?

- Strategy :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to the dimethoxyphenyl moiety’s anti-inflammatory potential.

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., methyl vs. ethyl) and compare activity with derivatives like 5-Aminolevulinic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.